molecular formula C49H68N14O15 B12350661 MOCAc-PLGL(Dpa)AR

MOCAc-PLGL(Dpa)AR

Cat. No.: B12350661
M. Wt: 1093.1 g/mol
InChI Key: RQASLOJQHHELIQ-QJSKOQLASA-N
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Preparation Methods

The synthesis of MOCAc-PLGL(Dpa)AR involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids . Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, the compound is cleaved from the resin and deprotected to yield the final product .

Biological Activity

MOCAc-PLGL(Dpa)AR, also known as Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, is a fluorogenic substrate specifically designed for the study of matrix metalloproteinases (MMPs), particularly MMP-2, MMP-7, and MMP-9. This compound has gained attention due to its potential applications in cancer research and other pathological conditions where MMPs play a critical role.

Chemical Structure and Properties

The compound features several key components:

  • MCA Group : The 7-methoxycoumarin-4-acetyl (MCA) moiety serves as a fluorescent marker.
  • Dpa Group : The N3-Dnp-t_-2,3-diaminopropionic acid (Dpa) is strategically placed at the P2' position to enhance the substrate's specificity and sensitivity towards MMPs.

The fluorescence emission characteristics of this compound allow for real-time monitoring of enzymatic activity, making it a valuable tool for biochemical assays.

This compound functions as a substrate for multiple MMPs, which are zinc-dependent endopeptidases involved in extracellular matrix (ECM) remodeling. These enzymes are implicated in various biological processes, including tissue repair, angiogenesis, and tumor metastasis. The cleavage of this compound by MMPs results in a measurable increase in fluorescence, allowing researchers to quantify enzymatic activity.

Inhibition Studies

Research indicates that this compound can be utilized to assess the inhibitory effects of various compounds on MMP activity. For instance, studies show that certain inhibitors can significantly reduce the cleavage of this substrate by MMP-2 and MMP-9, highlighting its potential in therapeutic applications targeting cancer metastasis and other diseases associated with abnormal MMP activity .

Case Studies and Research Findings

Several studies have utilized this compound to explore its biological activity:

  • Inhibition of Tumor Invasion : A study demonstrated that compounds inhibiting MMP-2 and -9 effectively reduced the invasive potential of human fibrosarcoma cells (HT1080). The use of this compound allowed for precise measurement of MMP activity in these assays .
  • Fluorogenic Assay Development : Researchers have developed continuous assays using this compound to monitor total MMP activity in crude preparations. This advancement facilitates the assessment of enzyme kinetics and substrate specificity under various experimental conditions .
  • Toxicity Studies : Toxicological assessments involving repeated dosing of related compounds in animal models have been performed to evaluate safety profiles. These studies provide insights into the pharmacokinetics and potential side effects associated with MMP inhibitors .

Data Tables

The following table summarizes key findings related to the biological activity of this compound:

StudyFocusKey Findings
Tumor InvasionInhibition of MMP-2/9 reduced tumor cell invasion.
Assay DevelopmentContinuous assays developed for total MMP activity measurement.
Toxicity AssessmentEvaluated pharmacokinetics in animal models; identified metabolites.

Properties

Molecular Formula

C49H68N14O15

Molecular Weight

1093.1 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(2,4-dinitroanilino)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C49H68N14O15/c1-25(2)17-34(59-48(72)37-10-8-16-61(37)41(65)19-28-20-42(66)78-39-22-30(77-6)12-13-31(28)39)45(69)55-24-40(64)57-35(18-26(3)4)46(70)60-36(23-54-32-14-11-29(62(73)74)21-38(32)63(75)76)47(71)56-27(5)44(68)58-33(43(50)67)9-7-15-53-49(51)52/h11-14,20-22,25-27,33-37,54H,7-10,15-19,23-24H2,1-6H3,(H2,50,67)(H,55,69)(H,56,71)(H,57,64)(H,58,68)(H,59,72)(H,60,70)(H4,51,52,53)/t27-,33-,34-,35-,36-,37-/m0/s1

InChI Key

RQASLOJQHHELIQ-QJSKOQLASA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@@H]2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Canonical SMILES

CC(C)CC(C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)CNC(=O)C(CC(C)C)NC(=O)C2CCCN2C(=O)CC3=CC(=O)OC4=C3C=CC(=C4)OC

Origin of Product

United States

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